1,1,3,3-Tetramethylurea

Descripción

1, 1, 3, 3-Tetramethylurea, also known as N, N, n', n'-tetramethyl-urea or tetramethylurea, belongs to the class of organic compounds known as ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group.

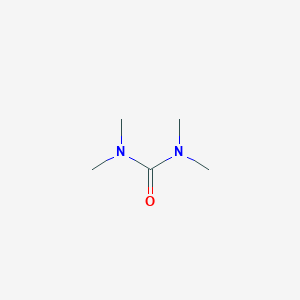

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,3,3-tetramethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQQQNCBBIEMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060893 | |

| Record name | Tetramethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with mild pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Tetramethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

176.5 °C | |

| Record name | TETRAMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

ABOUT 75 °C | |

| Record name | TETRAMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH WATER, PETROLEUM ETHER, ALL COMMON SOLVENTS, SLIGHTLY SOL IN ALCOHOL, water solubility = 1X10+6 mg/l | |

| Record name | TETRAMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9687 @ 20 °C/4 °C | |

| Record name | TETRAMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

vaopr pressure = 13.9 mm Hg @ 71 °C | |

| Record name | TETRAMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

632-22-4 | |

| Record name | Tetramethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O1EJ64031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,3,3-tetramethylurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1.2 °C | |

| Record name | TETRAMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethylurea from Dimethylamine and Phosgene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3-Tetramethylurea (TMU), a versatile aprotic polar solvent and chemical intermediate, from the reaction of dimethylamine (B145610) and phosgene (B1210022). The document details the underlying chemical principles, experimental protocols, process workflows, and critical safety considerations required for this synthesis.

Introduction

This compound (TMU) is a substituted urea (B33335) characterized by its liquid state over a wide temperature range and its utility as a specialized solvent for aromatic compounds, Grignard reagents, and in various condensation reactions.[1][2][3] Its synthesis is most classically achieved through the reaction of dimethylamine with phosgene.[1] This method is known for its high efficiency and yield.[3][4]

However, the process involves handling phosgene, an extremely toxic and hazardous chemical.[5] Therefore, a thorough understanding of the reaction, stringent safety protocols, and proper handling procedures are paramount. This guide aims to provide the necessary technical details for laboratory and potential scale-up applications, emphasizing both the synthetic methodology and the associated safety management.

Chemical Reaction and Mechanism

The synthesis of TMU from dimethylamine and phosgene proceeds via a two-step nucleophilic substitution mechanism. First, one molecule of dimethylamine attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of an unstable intermediate that eliminates a molecule of hydrogen chloride (HCl) to form dimethylcarbamoyl chloride. This intermediate then reacts with a second molecule of dimethylamine to yield this compound and another molecule of HCl.

The overall balanced chemical equation for the reaction is:

2 (CH₃)₂NH + COCl₂ → [(CH₃)₂N]₂CO + 2 HCl

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521), which neutralizes the hydrogen chloride byproduct as it is formed, driving the reaction to completion.[1][4]

Experimental Protocol

The following protocol is based on a cited laboratory-scale synthesis, which demonstrates the core methodology for producing TMU.[4]

Materials and Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Cooling bath (e.g., ice-water bath).

-

Extraction apparatus (e.g., separatory funnel).

-

Distillation apparatus for fractionation.

Procedure:

-

Base and Amine Preparation: A vessel containing 200 g (2.5 moles) of 50% aqueous sodium hydroxide (caustic) is charged with 90 g (2 moles) of dimethylamine. The mixture is cooled to a temperature of 0-5 °C.[4]

-

Phosgene Addition: While stirring vigorously, 109 g (1.1 moles) of phosgene is added to the mixture at a controlled rate of approximately 2.0 g/minute .[4] The reaction is highly exothermic, and the temperature must be carefully maintained between 20-60 °C using a cooling bath.[1][4]

-

Reaction Completion: After the phosgene addition is complete, the reaction mixture is stirred for an additional 15 minutes to ensure the reaction goes to completion.[4]

-

Extraction: The resulting reaction mass, which contains TMU, water, and sodium chloride, is extracted to separate the product. The mixture is extracted twice with 25 mL portions of ethylene (B1197577) dichloride (1,2-dichloroethane).[4] This forms two phases: an aqueous phase and an organic phase containing the TMU.

-

Purification: The combined organic extracts are fractionated. The extraction solvent (ethylene dichloride) and any residual water are distilled off first. The final product, this compound, is then purified by distillation, yielding a highly pure product.[4] A yield of 95% has been reported for this method.[3][4]

Data Presentation

Quantitative data from the described synthesis and physical properties of the final product are summarized in the tables below.

Table 1: Stoichiometry and Reaction Conditions [4]

| Parameter | Value | Moles (approx.) | Notes |

| Dimethylamine | 90 g | 2.0 mol | Reactant |

| Phosgene | 109 g | 1.1 mol | Reactant (slight excess) |

| 50% Sodium Hydroxide | 200 g | 2.5 mol | Base for HCl neutralization |

| Reaction Temperature | 20-60 °C | N/A | Critical for controlling the exothermic reaction |

| Phosgene Addition Rate | 2.0 g/min | N/A | Ensures temperature control |

| Extraction Solvent | Ethylene Dichloride (2 x 25 mL) | N/A | For product recovery from the aqueous reaction mass |

| Reported Yield | 95% | N/A | Based on dimethylamine as the limiting reagent |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 632-22-4 | [1][6] |

| Molecular Formula | C₅H₁₂N₂O | [1][6] |

| Molar Mass | 116.164 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.968 g/mL at 20 °C | [1] |

| Melting Point | -1.2 °C | [1] |

| Boiling Point | 176.5 °C | [1] |

| Solubility | Miscible with water and many organic solvents | [3] |

Process Workflow and Purification

The overall process, from the initial reaction to the final purified product, involves several distinct stages. The workflow ensures efficient synthesis and effective purification of the TMU.

Critical Safety Considerations for Phosgene Handling

Phosgene (COCl₂) is a colorless, highly toxic gas with an odor detection threshold of 0.4 ppm, which is four times the permissible exposure limit.[5] Its toxicity stems from its reaction with proteins in the pulmonary alveoli, which can lead to severe respiratory distress and suffocation.[5] Safe handling is non-negotiable.

Key Safety Protocols:

-

Engineering Controls: All work with phosgene must be conducted in a well-ventilated fume hood or a fully contained system. Industrial production is often performed in a closed-loop system where phosgene is produced and consumed immediately.[5][7]

-

Monitoring: Continuous air monitoring with phosgene-specific detectors is essential in any area where it is used or stored.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory. Respiratory protection may be required depending on the scale and containment of the operation.[8]

-

Emergency Preparedness: Neutralizing agents must be readily available. Gaseous spills can be mitigated with ammonia, while liquid spills can be neutralized with sodium bicarbonate.[5] All personnel must be trained on emergency procedures.[8]

Conclusion

The synthesis of this compound from dimethylamine and phosgene is a well-established and high-yielding chemical process. The methodology, involving a base-mediated reaction followed by solvent extraction and distillation, is straightforward and effective. However, the extreme toxicity of phosgene necessitates rigorous safety protocols, robust engineering controls, and comprehensive emergency planning. For researchers and developers, a complete understanding of these hazards is as critical as the chemical procedure itself. Due to these safety concerns, the development and use of safer phosgene substitutes, such as triphosgene (B27547) or carbonyldiimidazole, are increasingly prevalent in modern organic synthesis.[9][10]

References

- 1. Tetramethylurea - Wikipedia [en.wikipedia.org]

- 2. The uses and toxicity of 1,1,3,3-Tetramethylurea_Chemicalbook [chemicalbook.com]

- 3. This compound | 632-22-4 [chemicalbook.com]

- 4. US3681457A - Method of making tetramethylurea - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

1,1,3,3-Tetramethylurea CAS number and physical properties

An In-depth Technical Guide to 1,1,3,3-Tetramethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TMU) is an organic compound with the formula (CH₃)₂NCON(CH₃)₂. It is a non-polar, aprotic solvent with a wide range of applications in organic synthesis and industrial processes. This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, physical properties, and relevant experimental protocols and reaction pathways.

CAS Number

The unique identifier for this compound is:

Physical Properties

This compound is a colorless liquid with a mild, aromatic odor.[1][3] A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol [2] |

| Density | 0.968 g/mL at 20 °C[1][4] |

| Boiling Point | 177 °C[1][4][5] |

| Melting Point | -1 °C[1][4][5] |

| Flash Point | 75 °C (closed cup)[4][5] |

| Refractive Index | 1.451 at 20 °C[1][4] |

| Solubility | Miscible with water and many organic solvents.[1] |

Experimental Protocols

Below are detailed methodologies for the determination of key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of an organic liquid like this compound is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner)

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the test tube are at the same level.

-

The assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. This is the boiling point of the liquid.

-

For accuracy, the heating should be stopped when the rapid stream of bubbles is observed. The temperature at which the liquid re-enters the capillary tube is also recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. The density of this compound can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

-

Water bath for temperature control

Procedure using a Pycnometer:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a water bath to bring it to a constant, known temperature (e.g., 20 °C).

-

The pycnometer is removed from the bath, dried, and weighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property and can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the prism using a clean dropper.

-

The prism is closed and the light source is switched on.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted as the refractive index is temperature-dependent.

Reaction Pathways and Workflows

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of dimethylamine (B145610) with phosgene.[3]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Page loading... [guidechem.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

1,1,3,3-Tetramethylurea spectroscopic data NMR IR MS

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,1,3,3-Tetramethylurea

This guide provides a comprehensive overview of the spectroscopic data for this compound (TMU), a versatile solvent and reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for compound characterization.

Spectroscopic Data

The structural elucidation of this compound, with the chemical formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol , is strongly supported by data from various spectroscopic methods.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, the symmetry of the molecule results in simple, yet informative, spectra.

¹H NMR Data

The proton NMR spectrum is characterized by a single signal, corresponding to the twelve equivalent protons of the four methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.81 | Singlet | 12H | N(CH₃)₂ |

| Table 1: ¹H NMR spectral data for this compound.[1] |

¹³C NMR Data

The carbon NMR spectrum shows two distinct signals, one for the carbonyl carbon and another for the four equivalent methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| 165.3 | C=O (Carbonyl) |

| 38.6 | N(CH₃)₂ |

| Table 2: ¹³C NMR spectral data for this compound.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O Stretch |

| ~2850-3000 | Medium-Strong | sp³ C-H Stretch |

| ~1450-1550 | Medium | C-N Stretch |

| Table 3: Key IR absorption bands for this compound. The C=O stretching vibration is a particularly characteristic band for ureas.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity | Assignment |

| 116 | High | [M]⁺ (Molecular Ion) |

| 72 | High | [(CH₃)₂NCO]⁺ |

| 44 | High | [(CH₃)₂N]⁺ |

| Table 4: Electron Ionization Mass Spectrometry (EI-MS) fragmentation data for this compound. The Human Metabolome Database also provides a predicted GC-MS spectrum.[4] |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Sample Preparation and Acquisition

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[5]

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is important as chemical shifts are solvent-dependent.[5]

-

Transfer the solution to a high-quality 5 mm NMR tube.[5]

-

Ensure the sample height in the tube is between 4.0 and 5.0 cm for optimal shimming on modern spectrometers.[5]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For the ¹³C spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum and improve sensitivity. A larger number of scans is usually required compared to ¹H NMR.

-

IR Spectroscopy Sample Preparation and Acquisition

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining the IR spectrum of a liquid sample like this compound.[6]

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

After analysis, clean the crystal thoroughly with a solvent-moistened wipe.

-

Mass Spectrometry Sample Preparation and Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique suitable for volatile, thermally stable compounds like this compound.

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

-

Data Acquisition :

-

The sample can be introduced into the mass spectrometer via direct injection, a heated direct insertion probe, or through the gas chromatograph (GC) inlet.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions (the molecular ion and various fragments) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum. It is crucial to avoid non-volatile buffers or salts, as they can interfere with ionization.[7]

-

Visualization of Analytical Workflow

The logical flow for the complete spectroscopic characterization of a chemical sample like this compound can be visualized as follows.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Urea, tetramethyl- [webbook.nist.gov]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0062789) [hmdb.ca]

- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 6. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 7. molbio.princeton.edu [molbio.princeton.edu]

A Comprehensive Technical Guide to 1,1,3,3-Tetramethylurea

This guide provides an in-depth overview of the fundamental physicochemical properties of 1,1,3,3-Tetramethylurea, a key reagent and solvent in various chemical applications. The information is tailored for researchers, scientists, and professionals engaged in drug development and other scientific disciplines requiring precise chemical data.

Core Physicochemical Data

This compound, also known as TMU, is a substituted urea (B33335) compound with significant applications as an aprotic polar solvent.[1] Its fundamental properties are summarized below for ease of reference.

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C5H12N2O |

| Molecular Weight | 116.16 g/mol [2][3][4][5] |

| CAS Number | 632-22-4[1][2] |

| Appearance | Colorless liquid[1] |

| Density | 0.968 g/mL at 20 °C |

Structural and Molecular Information

The molecular formula for this compound is C5H12N2O.[1][2][3][4][5] This formula indicates that each molecule is composed of five carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molar mass of the compound is 116.164 g·mol−1.[1]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental chemical identifiers.

References

An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-Tetramethylurea (TMU), a versatile aprotic polar solvent. Understanding its solubility is critical for its effective application in chemical synthesis, particularly in the pharmaceutical and polymer industries. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates a common workflow where TMU is employed.

Core Topic: Solubility Profile of this compound

This compound (TMU) is a colorless liquid organic compound with the formula (Me₂N)₂CO.[1] It is widely recognized for its utility as an aprotic polar solvent, often serving as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPT).[1] Its liquid state over a broad temperature range, from -1.2 °C to 176.5 °C, makes it a practical solvent for various chemical reactions.[1]

Data on Solubility and Miscibility

Quantitative solubility data for this compound in organic solvents is not extensively documented in the form of precise numerical values (e.g., g/100 mL). The prevailing observation across multiple chemical data sources is that TMU is miscible with a wide array of common organic solvents.[2][3] Miscibility implies that the substances will mix in all proportions to form a homogeneous solution.

However, some sources present conflicting information, suggesting slight or limited solubility in certain solvents. For clarity, the following table summarizes the available data, highlighting these discrepancies.

| Solvent Class | Specific Solvent | Reported Solubility/Miscibility | Citation |

| Water | Water (H₂O) | Miscible / Highly Soluble (A specific value of 116 g/L has also been reported) | [2][4] |

| Alcohols | Ethanol | Soluble (Conflicting report of "slightly soluble" exists) | [3][4] |

| Methanol | Slightly Soluble | ||

| Ethers | Petroleum Ether | Miscible | [2] |

| Halogenated | Chloroform | Slightly Soluble | |

| Ketones | Acetone | Soluble | [4] |

| Acids | Acetic Acid | Miscible | [1] |

| Bases | Pyridine | Miscible | [1] |

| General | "Common Solvents" | Miscible | [2] |

It is evident that while generally considered a highly miscible solvent, there are inconsistencies in the reported data, particularly for alcohols and halogenated solvents. Researchers should perform preliminary miscibility tests for their specific solvent systems.

Experimental Protocols for Solubility Determination

For a liquid solute like this compound, determining its solubility in a liquid solvent typically involves assessing its miscibility. The following are detailed methodologies for such experiments.

Method 1: Visual Miscibility Assessment (Titration Method)

This is a straightforward method to determine the miscibility of two liquids at a specific temperature.

Objective: To determine if TMU and a selected organic solvent are miscible in all proportions.

Materials:

-

This compound (TMU)

-

Solvent of interest

-

Two calibrated burettes

-

A series of sealed, transparent glass vials or test tubes

-

Vortex mixer

-

Constant temperature bath

Procedure:

-

Preparation: Set up two burettes, one filled with TMU and the other with the test solvent. Ensure both liquids are at the desired experimental temperature by placing them in a constant temperature bath.

-

Initial Mixtures: Into a series of labeled vials, dispense varying ratios of TMU and the solvent. For example, prepare mixtures of 10:90, 20:80, 30:70, 40:60, 50:50, 60:40, 70:30, 80:20, and 90:10 (v/v) of TMU to solvent. The total volume in each vial can be kept constant (e.g., 10 mL).

-

Mixing: Securely cap each vial and agitate vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing.

-

Equilibration: Place the vials in a constant temperature bath for a period to allow them to reach thermal equilibrium and for any phase separation to occur. This may take from several minutes to hours.

-

Observation: After equilibration, visually inspect each vial against a well-lit background.

-

Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface or turbidity.

-

Immiscible or Partially Miscible: The mixture separates into two distinct layers, or the solution appears cloudy or turbid, indicating the formation of an emulsion or a second phase.

-

-

Documentation: Record the observations for each ratio. If the liquids are miscible in all tested proportions, they are considered miscible under the experimental conditions. If phase separation is observed at any ratio, the liquids are partially miscible or immiscible.

Method 2: Turbidimetric Solubility Measurement

For determining a more precise solubility limit, turbidimetry can be employed. This method is particularly useful when one liquid is sparingly soluble in the other.

Objective: To quantify the solubility limit of TMU in a solvent by measuring the turbidity of the solution as a function of concentration.

Materials:

-

This compound (TMU)

-

Solvent of interest

-

Turbidimeter or a spectrophotometer capable of measuring light scattering

-

Calibrated pipettes or a precise liquid dispensing system

-

Thermostatted cuvette holder

Procedure:

-

Calibration: Calibrate the turbidimeter according to the manufacturer's instructions, typically using formazin standards.

-

Sample Preparation: Prepare a series of solutions with increasing concentrations of TMU in the solvent of interest. This can be done by adding precise, small increments of TMU to a known volume of the solvent directly in the measurement cuvette.

-

Measurement: After each addition of TMU, thoroughly mix the solution and allow it to equilibrate in the thermostatted holder. Measure and record the turbidity.

-

Data Analysis: Plot the measured turbidity (in Nephelometric Turbidity Units, NTU) against the concentration of TMU.

-

Solubility Point Determination: The solubility point is identified as the concentration at which a sharp increase in turbidity is observed. Below the solubility limit, the solution should have very low turbidity. Once the solution becomes saturated, any additional TMU will form a separate phase (micro-droplets), causing a significant increase in light scattering and thus turbidity.

Visualization of Experimental Workflow and Applications

This compound is a key component in various chemical processes. One prominent application in drug development and organic synthesis is its use as a component in coupling reagents for solid-phase peptide synthesis (SPPS). The byproducts of these reactions, including TMU, are highly soluble in both water and organic solvents, which simplifies purification.[5]

The following diagram illustrates a generalized workflow for determining liquid-liquid miscibility.

Caption: A generalized workflow for determining the miscibility of two liquids.

Another important application is in polymerization reactions. For instance, this compound is used as a solvent for the polymerization of 4-amino benzoic acid chloride hydrochloride to produce poly(p-benzamide), which can then be spun into fibers.[1]

The following diagram illustrates the role of TMU as a byproduct in a common peptide coupling reaction.

Caption: TMU as a soluble byproduct in peptide synthesis.

References

1,1,3,3-Tetramethylurea: A Comprehensive Technical Guide to its Polar Aprotic Solvent Properties for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical characteristics, applications, and experimental considerations of 1,1,3,3-Tetramethylurea (TMU) as a versatile polar aprotic solvent in chemical synthesis and pharmaceutical research.

Introduction

This compound (TMU) is a colorless, liquid organic compound and a member of the urea (B33335) family, characterized by the presence of four methyl groups substituting the amine protons.[1][2] Its unique structure imparts valuable properties as a polar aprotic solvent, positioning it as a viable alternative to other solvents in this class, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4][5][6] This technical guide provides a comprehensive overview of the core properties of TMU, detailed experimental protocols for its purification and use, and a comparative analysis with other common polar aprotic solvents, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

TMU's utility as a solvent is underpinned by its distinct physical and chemical characteristics. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Faint, pleasant, or mild aromatic | [1] |

| Melting Point | -1 °C | [1] |

| Boiling Point | 177 °C | [1] |

| Density | 0.968 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.451 | [1] |

| Dielectric Constant | 24.46 | |

| Dipole Moment | 3.47 D | |

| Solubility | Miscible with water and common organic solvents, including petroleum ether. | [1] |

Table 1: Physicochemical Properties of this compound

Core Attributes as a Polar Aprotic Solvent

Polar aprotic solvents are characterized by their moderate to high polarity and the absence of acidic protons.[7] This combination of features allows them to dissolve a wide range of polar and nonpolar compounds, including many organic substrates and some inorganic salts, while not participating in hydrogen bonding as a donor.[8] TMU exemplifies these characteristics, making it an effective medium for various chemical transformations.

The high dipole moment and dielectric constant of TMU contribute to its ability to solvate cations, which can be advantageous in reactions involving charged intermediates or reagents. Furthermore, its aprotic nature means that it does not form strong hydrogen bonds with nucleophiles, leaving them more "naked" and reactive in solution. This property is particularly beneficial for promoting the kinetics of bimolecular nucleophilic substitution (SN2) reactions.[9][10][11][12]

Comparative Analysis with Other Polar Aprotic Solvents

The choice of a polar aprotic solvent often depends on the specific requirements of a reaction, including solubility of reactants, reaction temperature, and desired reactivity. Table 2 provides a comparison of key properties of TMU with other commonly used polar aprotic solvents.

| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) |

| This compound (TMU) | 116.16 | 177 | 24.46 | 3.47 |

| Dimethylformamide (DMF) | 73.09 | 153 | 36.7 | 3.86 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | 46.7 | 3.96 |

| Acetonitrile (MeCN) | 41.05 | 82 | 37.5 | 3.92 |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 202 | 32.2 | 4.09 |

Table 2: Comparison of Properties of Common Polar Aprotic Solvents

Experimental Protocols

Purification of this compound

For applications requiring high purity solvent, commercial TMU can be purified using the following procedure.[1]

Methodology:

-

Drying: Place the commercial-grade this compound in a round-bottom flask containing barium oxide (BaO) as the drying agent. The amount of BaO will depend on the volume of TMU and its initial water content, but a general guideline is to add it until some solid remains undissolved.

-

Stirring: Stir the mixture for several hours, or let it stand overnight, to ensure complete removal of water.

-

Distillation Setup: Assemble a distillation apparatus, ensuring all glassware is thoroughly dried to prevent reintroduction of moisture. The setup should include a distillation flask, a condenser, a receiving flask, and a nitrogen inlet to maintain an inert atmosphere.

-

Distillation: Heat the dried TMU to its boiling point (177 °C) and collect the distilled fraction. The distillation should be carried out under a gentle stream of dry nitrogen to prevent atmospheric moisture contamination.

-

Storage: Store the purified TMU over molecular sieves in a sealed container under an inert atmosphere to maintain its anhydrous state.

Caption: Workflow for the purification of this compound.

General Protocol for an SN2 Reaction using this compound as a Solvent

This protocol outlines a general procedure for conducting a bimolecular nucleophilic substitution (SN2) reaction, where TMU serves as the polar aprotic solvent to enhance reaction rates.

Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the electrophilic substrate.

-

Solvent Addition: Add purified, anhydrous this compound to the flask to dissolve the substrate. The volume of TMU should be sufficient to ensure proper mixing and dissolution of all reactants.

-

Nucleophile Addition: Dissolve the nucleophile in a minimal amount of anhydrous TMU in a separate flask, if it is a solid. Add the nucleophilic solution dropwise to the stirred solution of the electrophile at the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, cool the reaction mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Washing: Wash the combined organic layers with water and/or brine to remove any remaining TMU and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Caption: General workflow for an SN2 reaction using TMU as the solvent.

Applications in Drug Development and Organic Synthesis

The favorable properties of TMU have led to its use in various synthetic applications, particularly in the pharmaceutical industry.

-

Nucleophilic Substitution Reactions: As previously discussed, TMU is an excellent solvent for SN2 reactions due to its ability to enhance the reactivity of nucleophiles.[9][10][11][12]

-

Reactions with Organometallic Reagents: TMU is used as a solvent for reactions involving Grignard reagents.[8] Its ability to solvate the magnesium cation can facilitate the reaction.

-

Glycosylation Reactions: In some modifications of the Koenigs-Knorr reaction for the synthesis of glycosides, tetramethylurea has been employed as a proton acceptor.[8]

-

Polymer Chemistry: TMU has been used as a solvent for the polymerization of certain monomers to produce fibers.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[13] It is advisable to wear personal protective equipment, including gloves and safety glasses.[14][15] TMU is a combustible liquid and should be kept away from heat, sparks, and open flames.[15] It is also hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.[13][15]

Conclusion

This compound is a valuable polar aprotic solvent with a unique combination of properties that make it a suitable medium for a variety of organic reactions. Its high polarity, aprotic nature, and ability to dissolve a wide range of compounds are particularly advantageous in nucleophilic substitution reactions and other transformations relevant to drug discovery and development. By understanding its physicochemical characteristics and employing appropriate experimental techniques, researchers can effectively leverage TMU to achieve their synthetic goals. As with all chemical reagents, proper safety protocols must be followed during its handling and use.

References

- 1. This compound | 632-22-4 [chemicalbook.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

- 5. bachem.com [bachem.com]

- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Tetramethylurea - Wikipedia [en.wikipedia.org]

- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to 1,1,3,3-Tetramethylurea: Structure, Composition, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethylurea (TMU) is a versatile aprotic polar solvent and chemical reagent with significant applications in organic synthesis and various industrial processes.[1] This guide provides a comprehensive overview of its chemical structure, elemental composition, and key physicochemical properties. Detailed experimental protocols for its synthesis are presented, along with methodologies for its characterization. This document aims to be a critical resource for professionals in research and development who utilize or are exploring the applications of this compound.

Chemical Structure and Identification

This compound is a substituted urea (B33335) derivative where all four hydrogen atoms on the amino groups are replaced by methyl groups.[2] The central carbonyl group is bonded to two dimethylamino groups.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | TMU, Tetramethylurea, Temur[2][3] |

| CAS Number | 632-22-4[1][3] |

| Chemical Formula | C₅H₁₂N₂O[1][3] |

| SMILES | CN(C)C(=O)N(C)C[1][4] |

| InChI Key | AVQQQNCBBIEMEU-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Weight | 116.16 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Odor | Mild, pleasant[2] |

| Melting Point | -1.2 °C[1] |

| Boiling Point | 176.5 °C[1] |

| Density | 0.968 g/mL at 20 °C[2] |

| Solubility | Miscible with water and many organic solvents.[5] |

| Refractive Index | 1.4493 at 25 °C[2] |

| Flash Point | Approximately 75 °C[2] |

Chemical Composition

The elemental composition of this compound is detailed in the following table.

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percentage |

| Carbon | C | 12.011 | 5 | 51.69% |

| Hydrogen | H | 1.008 | 12 | 10.41% |

| Nitrogen | N | 14.007 | 2 | 24.12% |

| Oxygen | O | 15.999 | 1 | 13.78% |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

This method involves the reaction of two moles of dimethylamine (B145610) with one mole of phosgene (B1210022) in the presence of a strong base.

Materials:

-

Dimethylamine

-

Phosgene

-

50% aqueous sodium hydroxide (B78521) solution

-

Ethylene (B1197577) dichloride

-

Water

Procedure:

-

In a suitable reaction vessel, charge 200 g (2.5 moles) of 50% aqueous sodium hydroxide solution.

-

At a temperature of 0-5 °C, add 90 g (2 moles) of dimethylamine to the caustic solution.

-

With stirring, add 109 g (1.1 moles) of phosgene at a rate of 2.0 g/min , while maintaining the reaction temperature between 20-60 °C.

-

After the addition of phosgene is complete, continue stirring the reaction mixture for an additional 15 minutes.

-

Extract the reaction mixture twice with 25 mL portions of ethylene dichloride.

-

Combine the organic extracts and fractionally distill to recover the this compound product.

This method involves the reaction of dimethylamine with N,N-dimethylcarbamoyl chloride.

Materials:

-

Dimethylamine

-

N,N-Dimethylcarbamoyl chloride

-

Lime (Calcium Oxide)

-

Water

Procedure:

-

React dimethylamine with N,N-dimethylcarbamoyl chloride to form the crude this compound.

-

Treat the crude reaction product with a suitable base, such as lime, to precipitate calcium chloride.

-

Filter the treated product to remove the precipitate.

-

Distill the clarified liquid at or below atmospheric pressure to remove materials boiling outside the range of this compound.

-

A further fractional distillation may be performed to remove traces of water, dimethylamine, and other impurities.

Analytical Procedures

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Instrument Parameters: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Spectrum: A single sharp singlet is expected for the twelve equivalent protons of the four methyl groups.

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare the sample as for ¹H NMR.

-

Instrument Parameters: Acquire the spectrum on a standard NMR spectrometer.

-

Expected Spectrum: Two distinct signals are expected: one for the carbonyl carbon and another for the methyl carbons.

Procedure:

-

Acquire the IR spectrum of a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory.

-

Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The spectrum should show a strong characteristic absorption band for the C=O stretching vibration of the urea group.

Visualizations

Synthesis Workflows

Caption: Synthesis workflows for this compound.

Applications in Research and Drug Development

This compound serves as a high-boiling, aprotic, and polar solvent, making it suitable for a variety of organic reactions, including those involving organometallic reagents.[1] It is often used as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPA).[1] In the context of drug development, while not typically a pharmacologically active ingredient itself, its properties as a solvent and reagent are valuable in the synthesis of complex pharmaceutical intermediates. The urea functional group is a key component in numerous approved drugs, and understanding the synthesis and properties of urea derivatives like TMU is crucial for medicinal chemists.[6]

Safety Information

This compound is considered hazardous. It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound - CAS 632-22-4 - City Chemical LLC. [citychemical.com]

- 2. This compound(632-22-4) IR Spectrum [m.chemicalbook.com]

- 3. This compound(632-22-4) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Urea, tetramethyl- [webbook.nist.gov]

- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

The Reaction of 1,1,3,3-Tetramethylurea with Oxalyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reaction between 1,1,3,3-tetramethylurea (TMU) and oxalyl chloride. This reaction is a cornerstone for the synthesis of powerful activating agents used in a variety of chemical transformations, most notably in peptide synthesis and the formation of amides, esters, and other carboxylic acid derivatives. The primary product of this reaction is 2-chloro-1,1,3,3-tetramethylformamidinium chloride (TMUCl), a stable yet highly reactive uronium salt. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and discusses the applications of the resulting product in the field of drug development.

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient formation of amide bonds is of paramount importance. Uronium and formamidinium salts are a class of indispensable reagents that facilitate these couplings with high efficiency and minimal side reactions. The reaction of this compound, a readily available and inexpensive polar aprotic solvent and base, with oxalyl chloride provides a direct route to 2-chloro-1,1,3,3-tetramethylformamidinium chloride (TMUCl), a versatile precursor to a range of coupling reagents. Understanding the nuances of this reaction is critical for chemists aiming to develop robust and scalable synthetic methodologies.

Reaction Mechanism and Stoichiometry

The reaction proceeds through a mechanism analogous to the formation of Vilsmeier reagents. The oxygen atom of this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This is followed by a cascade of elimination steps, releasing carbon monoxide and carbon dioxide, to form the stable chloroformamidinium salt.

The overall balanced chemical equation is:

(CH₃)₂N-CO-N(CH₃)₂ + (COCl)₂ → [(CH₃)₂N-C(Cl)=N(CH₃)₂]⁺Cl⁻ + CO₂ + CO

-

This compound + Oxalyl Chloride → 2-Chloro-1,1,3,3-tetramethylformamidinium chloride + Carbon Dioxide + Carbon Monoxide

Figure 1: Proposed reaction pathway for the formation of TMUCl.

Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 2-chloro-1,1,3,3-tetramethylformamidinium chloride.

Materials:

-

This compound (TMU)

-

Oxalyl chloride

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere. The gas outlet from the condenser should be directed to a scrubber (e.g., a sodium hydroxide (B78521) solution) to neutralize the CO and HCl (from any moisture) gases produced.

-

Reagent Charging: Charge the flask with this compound (120 mL, 1 mol) dissolved in anhydrous dichloromethane (500 mL).

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride (84 mL, 0.95 mol) to the stirred TMU solution via the dropping funnel. The addition should be controlled to manage the evolution of gas (CO and CO₂).

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Precipitation and Isolation: Cool the reaction mixture to room temperature. Add anhydrous diethyl ether (approximately 1 L) to precipitate the product.

-

Filtration and Drying: Collect the white, crystalline product by filtration, washing it with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts. Dry the product under vacuum. Due to the hygroscopic nature of the product, it must be handled and stored under anhydrous conditions.

Figure 2: General experimental workflow for TMUCl synthesis.

Data Presentation

The synthesis yields a stable, albeit hygroscopic, white crystalline solid.

| Parameter | Value | Reference |

| Product Name | 2-Chloro-1,1,3,3-tetramethylformamidinium chloride | Houben-Weyl, 1983 |

| Acronym | TMUCl | - |

| Appearance | White, hygroscopic crystals | Houben-Weyl, 1983 |

| Yield | 85% | Houben-Weyl, 1983 |

| Molecular Formula | C₅H₁₂Cl₂N₂ | - |

| Molecular Weight | 171.07 g/mol | - |

Applications in Drug Development and Organic Synthesis

The product, 2-chloro-1,1,3,3-tetramethylformamidinium chloride (TMUCl), is a powerful electrophilic species. Its primary utility lies in its role as a precursor to a wide array of peptide coupling reagents. Upon reaction with nucleophiles such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanoglyoxylate-2-oxime (Oxyma), TMUCl is converted into well-known uronium/aminium salt coupling reagents like HBTU, HATU, and COMU, respectively.

These reagents are instrumental in drug development for several reasons:

-

Peptide Synthesis: They are widely used in both solution-phase and solid-phase peptide synthesis (SPPS) to construct complex peptides and small proteins, including therapeutic peptides and their analogs.

-

Amide Bond Formation: They facilitate the coupling of carboxylic acids and amines to form amide bonds, a ubiquitous linkage in active pharmaceutical ingredients (APIs). Their high reactivity allows for the coupling of sterically hindered substrates and reduces racemization of chiral centers.

-

Esterification: They can also be employed to activate carboxylic acids for the formation of esters, another important functional group in medicinal chemistry.

The use of TMUCl-derived coupling reagents offers advantages such as rapid reaction times, high yields, and suppression of common side reactions, making them invaluable tools for the synthesis of complex molecules in drug discovery and development pipelines.

Safety and Handling

Oxalyl chloride is toxic and corrosive and reacts violently with water, releasing toxic gases. This compound is a hazardous substance. The reaction should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The final product, TMUCl, is hygroscopic and should be handled and stored in a dry environment, such as a desiccator or glovebox.

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental work should be conducted with appropriate safety precautions and after consulting primary literature.

The Guanidine Bridge: A Technical Guide to Synthesis from 1,1,3,3-Tetramethylurea

For Researchers, Scientists, and Drug Development Professionals

The guanidinium (B1211019) moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions. Its incorporation into molecular scaffolds can significantly influence pharmacological activity. A key precursor for the synthesis of substituted guanidines is 1,1,3,3-tetramethylurea (TMU), a readily available and versatile starting material. This technical guide provides an in-depth exploration of the methodologies for converting TMU into guanidine (B92328) bases, focusing on detailed experimental protocols, quantitative data, and logical workflows.

Core Synthesis Strategy: Activation of this compound

The direct reaction of this compound with amines to form guanidines is not feasible due to the low electrophilicity of the urea (B33335) carbonyl carbon. Therefore, the central strategy involves the "activation" of TMU to generate a highly reactive intermediate, which is then readily attacked by primary or secondary amines to furnish the desired guanidine. The most prevalent and well-documented activation method involves the use of chlorinating agents, such as phosgene (B1210022) or its safer equivalents, to form a tetramethylchloroformamidinium salt.

Activation with Oxalyl Chloride: Synthesis of Tetramethylchloroformamidinium Hexafluorophosphate (B91526) (TCFH)

A robust and commonly employed method for activating TMU is its reaction with oxalyl chloride. This reaction generates a highly reactive Vilsmeier-type salt, which can be isolated as a more stable hexafluorophosphate salt, Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH). TCFH is a versatile reagent for the subsequent guanidinylation of amines.[1]

Experimental Protocol: Synthesis of TCFH

This protocol details the synthesis of TCFH from this compound and oxalyl chloride.[2]

Materials:

-

This compound (TMU)

-

Oxalyl chloride

-

Potassium hexafluorophosphate (KPF₆)

-

Toluene (B28343) (anhydrous)

-

Diethyl ether (anhydrous)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

A solution of oxalyl chloride (1.4 equivalents) in anhydrous toluene is prepared.

-

To a solution of this compound (1.0 equivalent) in anhydrous toluene, the oxalyl chloride solution is added dropwise under an inert atmosphere.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the crude chloroformamidinium chloride salt.

-

The precipitate is filtered, washed with anhydrous diethyl ether, and immediately dissolved in dichloromethane.

-

A saturated aqueous solution of potassium hexafluorophosphate (KPF₆) is added to the DCM solution with continuous stirring for 10-15 minutes.

-

The organic phase is separated, washed with water, dried over magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure to yield TCFH.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 116.16 |

| Oxalyl chloride | 1.4 | 126.93 |

| Potassium hexafluorophosphate | 1.1 | 184.06 |

Note: Yields are typically high but should be determined empirically.

Guanidinylation of Amines using TCFH

Once synthesized, TCFH serves as a potent guanidinylating agent. The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the chloroformamidinium cation, followed by elimination of a proton and the chloride ion.

General Experimental Protocol: Guanidinylation of an Amine with TCFH

This protocol provides a general procedure for the synthesis of a substituted guanidine from an amine and TCFH.

Materials:

-

Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH)

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)

-

Acetonitrile (anhydrous)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the amine (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous acetonitrile, add TCFH (1.1 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Representative Guanidinylation Reactions:

| Amine Substrate | Product | Yield (%) | Reference |

| Benzylamine | N-Benzyl-N',N',N'',N''-tetramethylguanidine | High | [1] |

| Aniline | N-Phenyl-N',N',N'',N''-tetramethylguanidine | Moderate | [1] |

| Pyrrolidine | 1-(Pyrrolidin-1-yl)-N,N,N',N'-tetramethylformamidinium | High | [1] |

| tert-Butylamine (B42293) | N-tert-Butyl-N',N',N'',N''-tetramethylguanidine | 73% | [3] |

Note: Yields are highly dependent on the specific amine substrate and reaction conditions.

Activation with Phosgene Equivalents: The Use of Triphosgene (B27547)

Due to the hazardous nature of phosgene gas, safer solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are often preferred. Triphosgene reacts with TMU to form the same reactive chloroformamidinium intermediate in situ.

Experimental Protocol: One-Pot Synthesis of a Guanidine using Triphosgene

This protocol describes a one-pot synthesis of 2-tert-Butyl-1,1,3,3-tetramethylguanidine.[3]

Materials:

-

Triphosgene

-

This compound (TMU)

-

tert-Butylamine

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

25% Aqueous sodium hydroxide (B78521) solution

Procedure:

-

To a cooled (≈10 °C) mixture of triphosgene (0.33 equivalents) in anhydrous toluene, slowly add a solution of TMU (1.0 equivalent) in anhydrous toluene.

-

Allow the mixture to warm to room temperature and stir for an additional hour, during which a white precipitate of the Vilsmeier salt forms.

-

Slowly add tert-butylamine (3.0 equivalents) to the mixture.

-

Heat the mixture under reflux for 5 hours and then cool to room temperature.

-

Add anhydrous diethyl ether and filter the white precipitate.

-

Wash the precipitate with anhydrous ether and dissolve it in 25% aqueous sodium hydroxide solution.

-

Extract the mixture with diethyl ether.

-

Dry the combined organic layers with potassium carbonate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting liquid by distillation to afford the product.

Alternative Activation Methods: Triflic Anhydride (B1165640)

Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a powerful activator of amides and ureas.[4] While less documented specifically for the conversion of TMU to guanidines, the principle involves the O-sulfonylation of the urea to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. Further research is needed to establish optimized protocols and the broader applicability of this method for guanidine synthesis from TMU.

Visualizing the Workflow

To better illustrate the synthetic pathways, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Synthesis of Guanidines via TCFH intermediate.

Caption: One-pot guanidine synthesis using Triphosgene.

Conclusion

The conversion of this compound into substituted guanidines is a robust and versatile synthetic strategy. The activation of TMU, primarily through the formation of tetramethylchloroformamidinium salts using reagents like oxalyl chloride or triphosgene, provides a reliable pathway to these valuable compounds. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in drug discovery and organic synthesis to effectively utilize TMU as a precursor for the construction of diverse guanidine-containing molecules. Further exploration into alternative activation methods, such as the use of triflic anhydride, may expand the synthetic toolbox for accessing this important functional group.

References

An In-depth Technical Guide to the Hydrolysis Reaction Mechanism of 1,1,3,3-Tetramethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis reaction mechanism of 1,1,3,3-tetramethylurea (TMU). It delves into the kinetics, thermodynamics, and experimental protocols relevant to understanding this slow but significant chemical transformation. Given that the uncatalyzed hydrolysis of urea (B33335) is exceptionally slow, this compound is often employed as a model compound for kinetic analysis.[1][2]

Core Reaction and Products

The hydrolysis of this compound involves the cleavage of a carbon-nitrogen bond by water, yielding dimethylamine (B145610) and dimethylcarbamic acid. The latter is unstable and subsequently decomposes to carbon dioxide.

Reaction Mechanisms

The hydrolysis of this compound can proceed through neutral, acid-catalyzed, or base-catalyzed pathways. However, both experimental and computational studies have shown that the neutral hydrolysis pathway is dominant over a wide pH range (pH 4-10).[1]

Neutral Hydrolysis Mechanism

Computational studies, specifically first-principles electronic-structure calculations, have elucidated the dominant mechanism for the neutral hydrolysis of TMU.[2][3] The most favorable pathway is a two-water assisted C-N bond addition, often referred to as the APNE (Addition-Proton transfer-Nucleophilic attack-Elimination) mechanism.[1] In this single-step process, one water molecule acts as a nucleophile, attacking the carbonyl carbon, while a second water molecule facilitates proton transfer to the nitrogen atom of the leaving dimethylamine group.[1]

Acid and Base-Catalyzed Mechanisms